Sodium percarbonate

Cat. No. B100135

Key on ui cas rn:

15630-89-4

M. Wt: 314.02 g/mol

InChI Key: MSLRPWGRFCKNIZ-UHFFFAOYSA-J

Attention: For research use only. Not for human or veterinary use.

Patent

US06248707B1

Procedure details

The sodium carbonate monohydrate, prepared in Example 1, was subsequently reacted with hydrogen peroxide to form sodium percarbonate. For this purpose, in each case a weighed amount (about 2,000 g) of sodium carbonate monohydrate was filled into a mixer with kneader (Loedige mixer). Per mole of sodium carbonate monohydrate weighed out, 1.5 moles of aqueous hydrogen peroxide (60% by weight) were weighed out and stabilized by the addition of Turpinal SL (60% by weight) (amount: 5.75% by weight of TEL (100%) based on hydrogen peroxide (100%)). The hydrogen peroxide solution, so stabilized, was sprayed through a two-material nozzle into the Loedige mixer. The spraying time was about 13 minutes at an rpm of the mixer of approximately 120. To control the temperature during the reaction, the mixer was cooled by tap water flowing through the jacket. After the reaction, the product was removed from the mixer and dried at 80° C. in a circulating air drying oven. The drying was concluded as soon as the water content or the activated oxygen content in the end product reached the desired value (less than about 0.2%; water determined by the Sartorius method). After the sodium percarbonate product formed had cooled, its quality was checked by the usual analyses for PCS.

Name

sodium carbonate monohydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

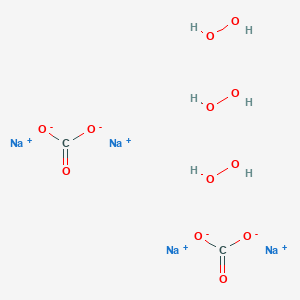

[OH2:1].[C:2](=[O:5])([O-:4])[O-:3].[Na+:6].[Na+].[OH:8]O>>[C:2]([O-:5])([O-:4])=[O:3].[C:2]([O-:5])([O-:4])=[O:3].[OH:1][OH:8].[OH:1][OH:8].[OH:1][OH:8].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2.3,5.6.7.8.9.10.11.12.13|

|

Inputs

Step One

|

Name

|

sodium carbonate monohydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C([O-])([O-])=O.[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |